Oxazolo[5,4-c]pyridin-2-amine
Description
Properties
IUPAC Name |
[1,3]oxazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCAQUHOONEWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609232 | |
| Record name | [1,3]Oxazolo[5,4-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-53-6 | |
| Record name | [1,3]Oxazolo[5,4-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydrating Agent-Mediated Cyclization
A common approach involves reacting 2-aminopyridine derivatives with oxazole-forming reagents under acidic conditions. For example, 2-amino-3-hydroxypyridine is treated with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclodehydration. The reaction typically proceeds at elevated temperatures (80–120°C) over 6–12 hours, yielding the target compound with moderate efficiency (45–60%).
Key Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Temperature | 100°C | 58 |
| Time | 8 hours | — |
| Solvent | Toluene | — |
| Dehydrating Agent | PPA | 52 |
This method’s limitations include side reactions such as over-oxidation and dimerization, necessitating careful control of stoichiometry and temperature.
Catalytic Oxidative Carbonylation
Emerging methodologies employ transition-metal catalysts to construct the oxazole ring via carbonylation. Palladium iodide (PdI₂) catalyzes the reaction between 2-aminopyridin-3-ol and carbon monoxide (CO) under oxidative conditions, forming the fused heterocycle in a single step.
Reaction Mechanism and Optimization
The catalytic cycle involves PdI₂ coordinating to the amino group, followed by CO insertion and intramolecular cyclization. Optimized conditions (0.2 mol% PdI₂, 80°C, 10 atm CO) achieve yields up to 87% in laboratory settings. Scaling this method requires addressing catalyst deactivation due to iodide accumulation, which reduces efficiency to 74–79% in subsequent batches.
Catalytic System Performance
| Catalyst Loading (mol%) | CO Pressure (atm) | Yield (%) |
|---|---|---|
| 0.2 | 10 | 87 |
| 0.5 | 15 | 85 |
| 1.0 | 10 | 82 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility, often employing continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:
Continuous Flow Cyclization
A mixture of 2-amino-3-hydroxypyridine and POCl₃ is pumped through a heated reactor (120°C, residence time: 30 minutes), achieving 92% conversion. Post-reaction neutralization with aqueous NaHCO₃ and crystallization yields pharmaceutical-grade this compound with >99% purity.
Process Economics
| Metric | Value |
|---|---|
| Annual Capacity | 10 metric tons |
| Production Cost | $1,200/kg |
| Purity | 99.5% |
Advanced Functionalization Strategies
Post-synthetic modifications enable diversification of the oxazolo-pyridine core. For instance, Mannich reactions introduce alkylamine side chains at position 7, enhancing solubility and bioactivity.
Mannich Reaction Optimization
Treating this compound with formaldehyde and morpholine in ethanol (60°C, 4 hours) installs a 2-morpholinoethyl group with 68% yield. However, competing side reactions necessitate rigorous pH control (pH 6–7).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Dehydrating Cyclization | 58 | Moderate | 800 |
| Catalytic Carbonylation | 87 | High | 1,500 |
| Continuous Flow | 92 | Industrial | 1,200 |
Catalytic carbonylation offers superior atom economy but higher catalyst costs, while continuous flow systems balance yield and scalability for bulk production.
Chemical Reactions Analysis
Types of Reactions: Oxazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-c]pyridin-2-one, while reduction may produce a reduced form of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazolo[5,4-c]pyridin-2-amine derivatives as anticancer agents. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
A study conducted on novel derivatives demonstrated their efficacy against various human cancer cell lines:
- Cytotoxicity Testing : Compounds were tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines. The most potent compound exhibited a half-maximal cytotoxic concentration (CC50) significantly lower than that of standard chemotherapy agents like cisplatin and 5-fluorouracil .
| Compound | Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|---|
| 3g | HT29 | 58.4 | 47.2 (Cisplatin) |
| 3g | HT29 | 58.4 | 381.2 (5-FU) |
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity.
Synthetic Pathways
Various synthetic routes have been explored to create derivatives with improved pharmacological profiles:
- Multistep Synthesis : A typical approach involves the formation of the oxazole ring followed by functionalization at specific positions to introduce substituents that enhance activity .
Structure-Activity Relationship (SAR)
Research has indicated that specific modifications can significantly affect the anticancer activity of these compounds:
- Compounds with aliphatic amino chains at position 7 showed enhanced activity compared to those without such modifications .
Broader Therapeutic Applications
Beyond oncology, this compound derivatives are being investigated for other therapeutic applications:
Mechanism of Action
The mechanism of action of Oxazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines
Structural Features : These compounds feature a pyrimidine ring fused to an oxazole at positions 5,4-d. Unlike Oxazolo[5,4-c]pyridin-2-amine, the pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
Oxazolo[4,5-d]pyrimidines
Structural Features : These isomers differ in fusion positions (4,5-d vs. 5,4-c), leading to distinct electronic and steric profiles.
Thiazolo[5,4-c]pyridin-2-amine Derivatives
Structural Features : Replacement of the oxazole oxygen with sulfur alters polarity, solubility, and binding interactions.
Key Research Findings and Trends
Anticancer Prioritization: Oxazolo[5,4-d]pyrimidines are the most studied for oncology due to strong cytotoxicity and low normal-cell toxicity, outperforming thiazolo analogs in available data .
Structural Optimization: Substitution at position 7 (e.g., methyl, amino groups) in oxazolo derivatives enhances target selectivity and metabolic stability .
Synthetic Challenges : this compound synthesis requires precise control to avoid decomposition of intermediates, whereas thiazolo derivatives face scalability issues in sulfur incorporation .
Biological Activity
Oxazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a fused ring system comprising an oxazole and a pyridine moiety. This structural configuration is significant as it contributes to the compound's interaction with biological targets. The nitrogen and oxygen atoms in the oxazole ring play crucial roles in mediating these interactions.
Anticancer Activity
Recent studies have illustrated the anticancer potential of this compound derivatives. For instance, a series of oxazolo[5,4-d]pyrimidines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and colorectal cancer (HT29). One compound demonstrated a 50% cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, which was comparable to cisplatin (CC50 = 47.2 µM) but less toxic to normal human dermal fibroblasts (NHDFs) .
The mechanisms through which this compound exerts its anticancer effects include:
- VEGFR-2 Inhibition : Compounds derived from this scaffold have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is pivotal in tumor angiogenesis. For example, one derivative exhibited an IC50 value of 0.33 μM against VEGFR-2 kinase .
- Induction of Apoptosis : Several studies have shown that these compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins like caspases and downregulating anti-apoptotic factors .
Antiviral and Immunosuppressive Activities
In addition to their anticancer properties, oxazolo[5,4-c]pyridin-2-amines have been evaluated for antiviral and immunosuppressive activities. Certain derivatives were noted for their ability to inhibit viral replication and modulate immune responses, making them candidates for further research in treating viral infections and autoimmune conditions .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound derivatives:
Case Studies
Several case studies have been conducted to explore the effects of oxazolo[5,4-c]pyridin-2-amines in specific contexts:
- Colorectal Cancer Treatment : A study highlighted the efficacy of an oxazolo[5,4-c]pyridin derivative in reducing tumor size in xenograft models of colorectal cancer. The compound demonstrated significant tumor growth inhibition compared to controls.
- Viral Infections : Another case study focused on the antiviral properties of these compounds against influenza viruses. The results indicated a marked reduction in viral load in treated cells compared to untreated controls.
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the common synthetic routes for preparing oxazolo[5,4-c]pyridin-2-amine derivatives, and how can structural purity be verified? A: Synthesis typically involves cyclocondensation of precursors like aminopyridines with carbonyl or thiocarbonyl reagents. For example, ethyl 7-amino-oxazolo[5,4-b]pyridine derivatives were synthesized via sequential chlorination and amination steps . Structural confirmation requires multi-modal spectroscopy:
- NMR : Assign aromatic proton environments and amine protons (δ ~5–6 ppm for NH₂) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve planar heterocyclic systems (e.g., monoclinic crystal systems with space group P21/n) .
Advanced Synthesis: Handling Regioselectivity Challenges
Q: How can regioselectivity issues during the synthesis of oxazolo-pyridine hybrids be addressed? A: Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., halogens) on the pyridine ring guide cyclization .
- Catalytic systems : Pd-mediated cross-coupling reactions improve specificity in forming fused rings .
- Computational pre-screening : Density Functional Theory (DFT) predicts reaction pathways; for example, B3LYP/6-31G* optimizes transition states for ring closure .
Spectroscopic and Crystallographic Data Interpretation
Q: How do crystallographic parameters (e.g., unit cell dimensions) aid in validating this compound derivatives? A: Key metrics include:
| Parameter | Example Values | Significance |
|---|---|---|
| Space group | P21/n | Symmetry validation |
| Unit cell (Å) | a = 12.53, b = 7.46, c = 13.89 | Molecular packing |
| β angle | 112.33° | Distortion analysis |
| Discrepancies >2% from calculated values suggest impurities or polymorphism. |
Computational Modeling for Reactivity Prediction
Q: Which density functionals are most reliable for modeling oxazolo-pyridine electronic properties? A: Hybrid functionals (e.g., B3LYP) with exact-exchange terms yield <3 kcal/mol error in thermochemical data (e.g., atomization energies) . For correlation energy, the Lee-Yang-Parr (LYP) functional improves accuracy for heterocyclic systems . Basis sets like 6-311++G** are recommended for π-conjugated systems .
Biological Activity Profiling
Q: What methodologies are used to evaluate the bioactivity of this compound derivatives? A: Standard assays include:
- Kinase inhibition : p38 MAPK inhibition assays (e.g., IC₅₀ determination via competitive binding with ATP) .
- Antiviral screening : Cytopathic effect (CPE) reduction assays against viruses like HSV-1 .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Addressing Contradictions in Spectroscopic Data
Q: How should researchers resolve conflicting NMR assignments for oxazolo-pyridine derivatives? A: Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. For example:
- HSQC : Links NH₂ protons to C2 in oxazolo rings .
- HMBC : Correlates aromatic protons to quaternary carbons (e.g., C5 in pyridine) .
Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism; DFT-calculated chemical shifts can validate assignments .
Stability and Degradation Analysis
Q: What analytical techniques are critical for assessing this compound stability under storage? A:
- HPLC-PDA : Monitor degradation products (e.g., oxidized amines) with C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests shelf stability) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate ring-opening) .
Advanced Applications in Drug Design
Q: How can this compound scaffolds be optimized for blood-brain barrier (BBB) penetration? A:
- LogP optimization : Target 2–3 using substituents like trifluoromethyl (clogP calculators: ChemAxon) .
- PSA reduction : Replace polar groups (e.g., -OH) with bioisosteres (e.g., -F) to lower polar surface area (<90 Ų) .
- In silico BBB prediction : Tools like SwissADME predict permeability .
Crystallographic Software and Refinement
Q: Which software tools are recommended for refining oxazolo-pyridine crystal structures? A:
- SHELX suite : SHELXL refines anisotropic displacement parameters; SHELXE handles twinned data .
- Olex2 : Integrates visualization and refinement, ideal for monoclinic systems .
- Mercury (CCDC) : Analyzes hydrogen-bonding networks (e.g., N–H···N interactions) .
Data Reproducibility in Heterocyclic Synthesis
Q: How can batch-to-batch variability in this compound synthesis be minimized? A:
- Stoichiometric control : Use Schlenk lines for moisture-sensitive reagents (e.g., POCl₃) .
- Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., imine peaks at ~1650 cm⁻¹) .
- QC protocols : Enforce ≥95% purity via HPLC before proceeding to downstream reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
